molecular formula C13H20N2O6S B2765372 methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate CAS No. 1798459-23-0

methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2765372
CAS No.: 1798459-23-0
M. Wt: 332.37
InChI Key: RSGKNGQUDKPWFF-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a carbamate group, a sulfamoyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenol with methyl chloroformate to form methyl 4-aminophenylcarbamate. This intermediate is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine and sulfamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(2-hydroxy-3-methoxypropyl)sulfamoyl)phenyl)carbamate

Uniqueness

Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the 2-hydroxy-3-methoxy-2-methylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

methyl N-[4-[(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O6S/c1-13(17,9-20-2)8-14-22(18,19)11-6-4-10(5-7-11)15-12(16)21-3/h4-7,14,17H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGKNGQUDKPWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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